molecular formula C20H23N3 B5809083 4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile CAS No. 61085-36-7

4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile

Cat. No.: B5809083
CAS No.: 61085-36-7
M. Wt: 305.4 g/mol
InChI Key: VWCPMNASPOCMNY-UHFFFAOYSA-N
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Description

4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile is a useful research compound. Its molecular formula is C20H23N3 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.189197746 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-anilino-1-(2-phenylethyl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3/c21-17-20(22-19-9-5-2-6-10-19)12-15-23(16-13-20)14-11-18-7-3-1-4-8-18/h1-10,22H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCPMNASPOCMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)NC2=CC=CC=C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356654
Record name STK366646
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61085-36-7
Record name STK366646
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 102 parts of 4-oxo-1-(2-phenyl-ethyl)-piperidine, 47 parts of aniline and 350 parts of acetic acid is added dropwise a solution of 36 parts of potassium cyanide in 100 parts of water, at a temperature between 35°-45° C. (exothermic reaction). After the addition is complete, the cooling-bath is removed and the whole is stirred for 20 hours at room temperature. The reaction mixture is poured into 650 parts of ammonium hydroxide and 500 parts of crushed ice are added. The mixture is extracted with chloroform. The organic extract is dried over potassium carbonate, filtered and evaporated. The residue (solid) is triturated in diisopropylether. After keeping at room temperature, 4-anilino-4-cyano-1-(2-phenylethyl)-piperidine is obtained; mp. 120°-121° C.
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